essigsaurem Phenylhydrazin
Description
Essigsaurem Phenylhydrazin (phenylhydrazine acetate) is a chemical reagent formed by combining phenylhydrazine with acetic acid. It is widely used in organic chemistry, particularly in carbohydrate analysis, for the formation of hydrazones and osazones with reducing sugars. Its mild acidic nature makes it advantageous in reactions where stronger mineral acids (e.g., HCl) could inhibit product formation .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
acetic acid;phenylhydrazine |
InChI |
InChI=1S/C6H8N2.C2H4O2/c7-8-6-4-2-1-3-5-6;1-2(3)4/h1-5,8H,7H2;1H3,(H,3,4) |
InChI Key |
OTIKYRVPXSEIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)NN |
Origin of Product |
United States |
Preparation Methods
Essigsaurem Phenylhydrazin is typically synthesized through a multi-step process involving the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine . Industrial production methods often involve similar synthetic routes but may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Essigsaurem Phenylhydrazin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azobenzene derivatives.
Reduction: It can be reduced to form hydrazobenzene.
Substitution: It reacts with aldehydes and ketones to form hydrazones and osazones.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium sulfite, and sodium hydroxide. Major products formed from these reactions include azobenzene, hydrazobenzene, hydrazones, and osazones .
Scientific Research Applications
Organic Synthesis
Phenylhydrazine is widely used as a reagent in organic synthesis:
- Formation of Hydrazones : It reacts with carbonyl compounds to form hydrazones, which are important intermediates in the synthesis of various pharmaceuticals and dyes .
- Fischer Indole Synthesis : This compound is instrumental in the Fischer indole synthesis, facilitating the production of indoles that serve as precursors for numerous bioactive compounds .
Biological Research
Phenylhydrazine has notable biological implications:
- Induction of Hemolytic Anemia : It is commonly used in animal models to induce hemolytic anemia, allowing researchers to study the mechanisms of oxidative stress and red blood cell damage .
- Mutagenicity Studies : Phenylhydrazine has been shown to exhibit mutagenic properties, making it a subject of study for understanding genetic mutations and cancer mechanisms .
Analytical Chemistry
Phenylhydrazine plays a crucial role in analytical techniques:
- Sugar Analysis : It is employed in the identification and quantification of reducing sugars through the formation of osazones, which can be separated based on their melting points .
- Detection Probes : Recent advancements have led to the development of colorimetric and fluorometric probes for detecting phenylhydrazine in environmental samples, showcasing its application in analytical chemistry .
Case Studies
Environmental Applications
Phenylhydrazine's reactivity allows for its use in environmental chemistry:
Mechanism of Action
The mechanism of action of essigsaurem Phenylhydrazin involves its interaction with hemoglobin in red blood cells, leading to the formation of methemoglobin and subsequent hemolysis. This process results in the release of free iron and the generation of reactive oxygen species, which can cause oxidative damage to cellular components . The molecular targets include hemoglobin and various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Chemical and Physical Properties
Toxicity
- Phenylhydrazine Free Base : LD₅₀ (oral, rat) = 188 mg/kg .
- Salts : Toxicity data for acetate is unspecified, but hydrochloride is similarly hazardous due to phenylhydrazine’s mutagenic and tumorigenic properties .
Phenylhydrazine Acetate vs. Free Phenylhydrazine
Functional Differences
Research Findings
- Acetate Advantage: Effective in cold conditions for mannose phenylhydrazone formation without acetylation .
- Free Base Limitation : Requires precise pH control; incompatible with strong acids .
Comparison with Acetylphenylhydrazin (Byproduct)
Key Distinctions
Data Tables
Table 1: Comparative Analysis of Phenylhydrazine Derivatives
Q & A
Q. What are the standard methods for synthesizing phenylhydrazine derivatives, and how do reaction conditions influence purity?
Phenylhydrazine is typically synthesized via diazotization of aniline with sodium nitrite under hydrochloric acid, followed by reduction with sodium sulfite and neutralization to isolate the free base . For derivatives like phenylhydrazine acetate, acetic acid is used as the reaction medium. Key factors affecting purity include pH control during neutralization (to avoid over-acidification) and recrystallization from ethanol or aqueous solutions . Yield and purity can be verified via titration (e.g., silver nitrate for chloride content in phenylhydrazine hydrochloride) .
Q. How is phenylhydrazine utilized in carbonyl group identification, and what methodological precautions are necessary?
Phenylhydrazine reacts with aldehydes/ketones to form phenylhydrazones, which are characterized by distinct melting points. For water-soluble carbonyl compounds, dissolve 0.5 g of the sample in 3 mL water, add 5 drops phenylhydrazine and glacial acetic acid, and heat to 50°C for 10 minutes. Insoluble hydrazones precipitate and are filtered for analysis. For hydrophobic compounds, replace water with ethanol. Ensure excess phenylhydrazine is removed via washing to avoid false positives . Confirm results via melting point comparison with literature values .
Q. What are the recommended protocols for safe handling and storage of phenylhydrazine in laboratory settings?
Phenylhydrazine is toxic (LD₅₀ = 188 mg/kg in rats) and a suspected carcinogen. Use fume hoods, nitrile gloves, and closed containers. Store as hydrochloride salt (more stable) in amber bottles at 2–8°C. For aqueous solutions, add 0.1 M HCl to prevent oxidation. Monitor degradation via UV-Vis spectroscopy (peak at 250 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for phenylhydrazine-based Fischer indole synthesis to maximize indole yields?
The Fischer indole synthesis involves heating phenylhydrazine with aldehydes/ketones under acid catalysis. In Rh-catalyzed tandem hydroformylation/indole synthesis, yields depend on catalyst loading (0.5 mol% Rh(acac)(CO)₂), acid equivalents (2 eq. PTSA), and gas pressure (20 bar CO, 50 bar H₂). Increasing H₂ pressure above 50 bar reduces indole formation due to premature hydrogenation. Yields up to 43% are achievable with cyclohexene derivatives . For mechanistic studies, track intermediates via HPLC or GC-MS to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported yields for phenylhydrazine-mediated heterocycle synthesis?
Discrepancies in yields (e.g., 55% for bromovinylaldehyde vs. 85% for pyrazole derivatives) often stem from substrate reactivity and byproduct formation. For example, bromovinylaldehyde synthesis requires strict control of PBr₃/DMF ratios and chloroform as solvent to minimize side reactions . Use Design of Experiments (DoE) to test variables (temperature, stoichiometry) and employ kinetic studies to identify optimal parameters. Cross-validate results using alternative characterization (e.g., NMR for byproduct detection) .
Q. How do acid/base conditions influence the acetalization of phenylhydrazine derivatives, and what analytical methods validate these transformations?
Acetalization of phenylhydrazine derivatives (e.g., converting 10b to 12b) requires ethylene glycol and acid catalysis (HCl or H₂SO₄). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm acetal formation via IR (loss of carbonyl peak at ~1700 cm⁻¹) and ¹³C NMR (appearance of acetal carbons at 90–100 ppm). Neutralize residual acid with NaHCO₃ to prevent decomposition during workup .
Q. What advanced techniques are used to analyze phenylhydrazine stability in long-term storage?
Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) combined with LC-MS can detect degradation products like benzene derivatives. For quantification, use ion-pair HPLC with a C18 column and 0.1% phosphoric acid/acetonitrile mobile phase. Compare with reference standards for phenylhydrazine hydrochloride (retention time ~8.2 min) .
Methodological and Data Analysis Questions
Q. How should researchers statistically validate phenylhydrazine-related experimental data to ensure reproducibility?
Perform triplicate trials for all syntheses and report mean ± standard deviation. For analytical methods (e.g., titration), calculate relative standard deviation (RSD < 2%). Use ANOVA to compare yields across conditions, and apply Grubbs’ test to exclude outliers. Raw data should be archived in supplementary materials with metadata (e.g., instrument calibration dates) .
Q. What protocols address discrepancies in phenylhydrazine toxicity data across studies?
Cross-reference toxicity values (e.g., RTECS vs. NIOSH) by normalizing data to equivalent exposure routes (oral vs. dermal). Use in vitro assays (Ames test for mutagenicity) to supplement in vivo data. Report uncertainties in LD₅₀ calculations due to species-specific metabolic differences .
Q. How can computational modeling predict phenylhydrazine reactivity in novel synthetic pathways?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in hydrazone formation or indole cyclization. Compare calculated activation energies with experimental kinetics to validate mechanisms. Software like Gaussian or ORCA provides optimized geometries and reaction coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
